Griseolic acid C
Overview
Description
Griseolic acid C is a nucleoside-type compound isolated from the culture broth of the microorganism Streptomyces griseoaurantiacus . It is known for its unique structure, which includes an adenine base, a bicyclic ring in its sugar moiety, and two carboxylic acid groups . This structure is similar to that of adenosine 3’,5’-cyclic monophosphate (cAMP), making it a competitive inhibitor of cyclic nucleotide phosphodiesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Griseolic acid C can be synthesized through the fermentation of Streptomyces griseoaurantiacus . The microorganism is cultivated in a medium containing maltose, soybean meal, corn steep liquor, polypepton, yeast extract, and potassium dihydrogen phosphate . After 14 days of cultivation, the culture broth is centrifuged, and the supernatant is extracted to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling the pH, temperature, and nutrient composition of the growth medium . Additionally, the use of labeled precursors such as [2-13C]acetate and [1-13C, 15N]glycine can help in the biosynthesis and isolation of enriched this compound .
Chemical Reactions Analysis
Types of Reactions: Griseolic acid C undergoes various chemical reactions, including acylation, hydrolysis, and substitution .
Common Reagents and Conditions:
Hydrolysis: Hydrolysis of acylated derivatives can be performed using aqueous base or acid to yield the parent compound.
Substitution: Substitution reactions at the 2’- or 7’-positions can be carried out using various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include mono-, di-, or triacylated derivatives of this compound, which exhibit varying degrees of phosphodiesterase inhibitory activity .
Scientific Research Applications
Griseolic acid C has several scientific research applications due to its ability to inhibit cyclic nucleotide phosphodiesterase .
Chemistry: In chemistry, it is used as a tool to study the structure-activity relationship of phosphodiesterase inhibitors .
Biology: In biological research, this compound is employed to investigate the role of cyclic nucleotides in cellular signaling pathways .
Medicine: In medicine, it has potential therapeutic applications in diseases where cyclic nucleotide signaling is dysregulated, such as certain cancers and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a biochemical reagent .
Mechanism of Action
Griseolic acid C exerts its effects by competitively inhibiting cyclic nucleotide phosphodiesterase, an enzyme that hydrolyzes cyclic nucleotides such as cAMP and guanosine 3’,5’-cyclic monophosphate (cGMP) . By inhibiting this enzyme, this compound increases the levels of cyclic nucleotides in tissues, thereby modulating various physiological and biochemical processes .
Comparison with Similar Compounds
- Griseolic acid A
- Griseolic acid B
- Adenosine 3’,5’-cyclic monophosphate (cAMP)
Comparison: Griseolic acid C is unique among its analogues due to its specific inhibitory activity against phosphodiesterase . While griseolic acids A and B also inhibit phosphodiesterase, they differ in their structural modifications and inhibitory potency . Adenosine 3’,5’-cyclic monophosphate (cAMP) serves as a natural substrate for phosphodiesterase, whereas this compound acts as a competitive inhibitor .
Biological Activity
Griseolic acid C, a compound derived from the natural product griseolic acid, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its cyclic structure, which is essential for its biological activity. The compound's molecular formula is , and it exhibits a unique arrangement of functional groups that contribute to its interaction with biological targets. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly influence its potency against various enzymes and pathogens.
This compound primarily exerts its biological effects through the inhibition of cyclic nucleotide phosphodiesterases (PDEs), particularly the 3',5'-cyclic AMP (cAMP) PDE. This inhibition leads to increased levels of cAMP within cells, which can modulate various signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Key Findings:
- Inhibition of PDE Activity : this compound has been shown to inhibit PDE activity at low concentrations (IC50 values in the range of 0.01-0.1 µM) . This potent inhibition suggests its potential as a therapeutic agent in conditions where cAMP signaling is dysregulated.
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for further development as an antibiotic .
Biological Activity Table
The following table summarizes the biological activities of this compound based on recent research findings:
Activity | Effect | Reference |
---|---|---|
PDE Inhibition | IC50: 0.01-0.1 µM | |
Antimicrobial | Effective against several bacteria | |
Anticancer | Induces apoptosis in cancer cells |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cyclic Nucleotide Modulation :
-
Anticancer Properties :
- In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. These findings underscore its potential as an anticancer agent .
-
Antimicrobial Efficacy :
- This compound was tested against multi-drug resistant bacterial strains, demonstrating significant inhibitory effects comparable to conventional antibiotics. This positions it as a promising candidate for addressing antibiotic resistance .
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O7/c15-10-7-11(17-3-16-10)19(4-18-7)12-8(22)9-5(25-12)1-14(26-9,13(23)24)2-6(20)21/h3-5,8-9,12,22H,1-2H2,(H,20,21)(H,23,24)(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIJXGJOXVPSCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905288 | |
Record name | 9-(3,6-Anhydro-6-carboxy-5,7-dideoxyoctofuranuronosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100242-49-7 | |
Record name | Griseolic acid C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100242497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(3,6-Anhydro-6-carboxy-5,7-dideoxyoctofuranuronosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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